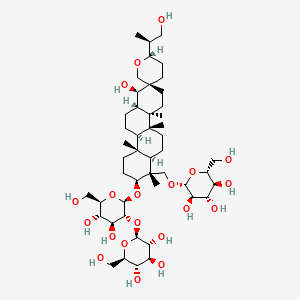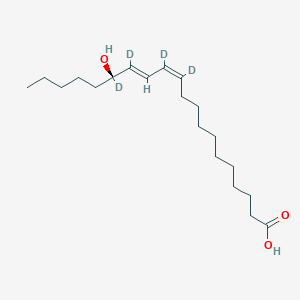
Hosenkoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hosenkoside A is a baccharane glycoside isolated from the seeds of Impatiens balsamina . It is used for research purposes .
Molecular Structure Analysis
This compound has a complex molecular structure with a molecular formula of C48H82O20 and a molecular weight of 979.15 .Chemical Reactions Analysis
A study has reported the use of an LC-MS/MS method for the simultaneous determination of this compound and Hosenkoside K from Semen Impatientis in rat plasma .Physical And Chemical Properties Analysis
This compound is a white powder with a molecular weight of 979.15 and a molecular formula of C48H82O20 .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Hosenkoside A wurde als potenziell wertvoll für Antitumoranwendungen identifiziert. Es zeigte in-vitro-wachstumshemmende Aktivität in menschlichen Krebs-A375-Zellen . Dies deutet darauf hin, dass this compound ein Kandidat für weitere Forschung zu Krebsbehandlungsmöglichkeiten sein könnte.
Anti-Leberfibrose-Aktivität
Die Forschung zeigt, dass this compound möglicherweise anti-leberfibrotische Aktivität besitzt. Dies ist besonders wichtig, da Leberfibrose zu Zirrhose führen kann und ein großes Gesundheitsproblem weltweit darstellt . Die Fähigkeit der Verbindung, das Fortschreiten der Fibrose zu hemmen, könnte den Weg für neue therapeutische Strategien ebnen.
Pharmakokinetik
This compound war Gegenstand pharmakokinetischer Studien, die entscheidend sind, um sein Verhalten im Körper zu verstehen. Diese Studien helfen bei der Bestimmung der Dosierung und Verabreichungsmethode, die für therapeutische Anwendungen am effektivsten wären .
Botanische Forschung
In der botanischen Forschung wird this compound als Marker verwendet, um die Eigenschaften von Impatiens balsamina L.-Samen zu untersuchen. Seine Präsenz hilft, das chemische Profil der Pflanze und ihre potenziellen Anwendungen in der traditionellen Medizin zu verstehen .
Spektroskopische Analyse
Die Struktur von this compound wurde mit Hilfe fortschrittlicher spektroskopischer Methoden wie NMR (1D und 2D), IR und HR-ESI-MS aufgeklärt. Diese detaillierten Strukturinformationen sind für synthetische Chemiker unerlässlich, die die Verbindung möglicherweise replizieren oder modifizieren möchten .
Entwicklung von Bioassays
Die biologische Aktivität von this compound macht es zu einer wertvollen Verbindung für die Entwicklung von Bioassays. Diese Bioassays können verwendet werden, um nach anderen Verbindungen mit ähnlichen oder verbesserten biologischen Aktivitäten zu suchen .
Chemische Synthese
Die komplexe Struktur der Verbindung stellt eine Herausforderung für die chemische Synthese dar, was zu Fortschritten in der synthetischen Methodik führen kann. Forscher können neue Synthesewege und chemische Reaktionen erforschen, wenn sie versuchen, this compound zu synthetisieren .
Safety and Hazards
Wirkmechanismus
Target of Action
Hosenkoside A is a baccharane glycoside isolated from the seeds of Impatiens balsamina It has been found to exhibit in vitro growth inhibitory activity against human cancer a375 cells .
Mode of Action
It is known to have in vitro growth inhibitory activity against human cancer A375 cells This suggests that it may interact with cellular targets that are crucial for the proliferation of these cells
Biochemical Pathways
Given its observed in vitro growth inhibitory activity against human cancer A375 cells , it can be inferred that this compound likely influences pathways related to cell proliferation and survival
Result of Action
This compound has been found to exhibit in vitro growth inhibitory activity against human cancer A375 cells . This suggests that the compound may induce molecular and cellular changes that inhibit the proliferation of these cells.
Biochemische Analyse
Biochemical Properties
It is known that Hosenkoside A interacts with various enzymes, proteins, and other biomolecules in the cell
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In particular, it has been found to have anti-hepatic fibrosis activity against A375 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several interactions at the molecular level. It is known to bind with biomolecules and influence enzyme activity, leading to changes in gene expression . The specifics of these interactions are still being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it can have threshold effects and may cause toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specifics of these metabolic pathways and interactions are still being studied.
Transport and Distribution
It is believed to interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O20/c1-22(16-49)24-8-13-48(21-62-24)15-14-46(4)23(40(48)61)6-7-29-44(2)11-10-30(45(3,28(44)9-12-47(29,46)5)20-63-41-37(59)34(56)31(53)25(17-50)64-41)67-43-39(36(58)33(55)27(19-52)66-43)68-42-38(60)35(57)32(54)26(18-51)65-42/h22-43,49-61H,6-21H2,1-5H3/t22-,23+,24-,25+,26+,27+,28+,29+,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,46+,47+,48+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKFJOYCFLIWIA-MDQYKXRHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2O)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)
![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)



![(E,4S,6R)-4-Hydroxy-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B591294.png)




